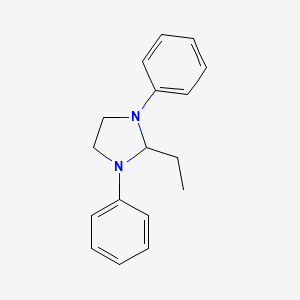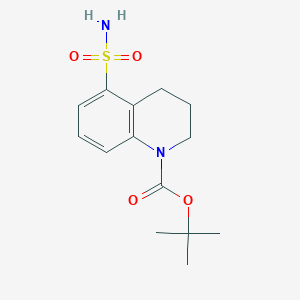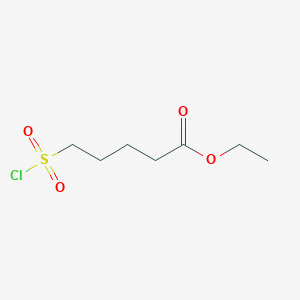
2-乙基-1,3-二苯基咪唑烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1,3-diphenylimidazolidine is an organic compound with the molecular formula C17H20N2 It belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
科学研究应用
2-Ethyl-1,3-diphenylimidazolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-diphenylimidazolidine typically involves the reaction of N,N’-diphenylethylenediamine with ethylating agents under controlled conditions. One common method involves heating N,N’-diphenylethylenediamine with triethyl orthoformate in the presence of a nitrogen atmosphere. The reaction is carried out at temperatures between 190°C and 200°C for several hours, resulting in the formation of 2-Ethyl-1,3-diphenylimidazolidine .
Industrial Production Methods: Industrial production of 2-Ethyl-1,3-diphenylimidazolidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the compound. The product is typically purified through recrystallization and other standard purification techniques.
化学反应分析
Types of Reactions: 2-Ethyl-1,3-diphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides; reactions are carried out in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of imidazolidinones or other oxidized derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of N-alkylated imidazolidine derivatives.
作用机制
The mechanism of action of 2-Ethyl-1,3-diphenylimidazolidine involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
相似化合物的比较
1,3-Diphenylimidazolidine: Similar structure but lacks the ethyl group.
2-Methyl-1,3-diphenylimidazolidine: Similar structure with a methyl group instead of an ethyl group.
5,5-Diphenylimidazolidine-2,4-dione: Contains a dione functional group, leading to different chemical properties
Uniqueness: 2-Ethyl-1,3-diphenylimidazolidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
属性
IUPAC Name |
2-ethyl-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-17-18(15-9-5-3-6-10-15)13-14-19(17)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJJGIIHBBBQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1N(CCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2507780.png)
![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2507781.png)
![7-(TERT-BUTYL)-2-{3-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2507783.png)
![8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2507787.png)
![3-(4-Methoxyphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2507789.png)




![4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507797.png)
![8-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507798.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2507800.png)
![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)
